Cas no 16657-07-1 (7-Bromo-1H-indene)

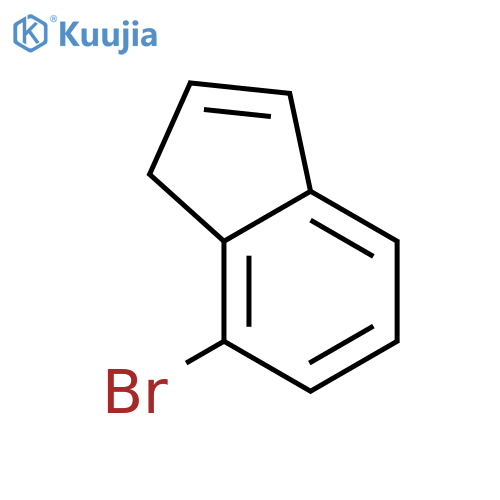

7-Bromo-1H-indene structure

商品名:7-Bromo-1H-indene

7-Bromo-1H-indene 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-1H-indene

- 1H-Indene, 7-bromo-

- AK121794

- 7-bromoindene

- 4-bromo-3H-indene

- JTRQKQGKIYROIO-UHFFFAOYSA-N

- TRA0058828

- FCH1139313

- SY022538

- BC600259

- AB0005377

- ST2406546

-

- MDL: MFCD16652275

- インチ: 1S/C9H7Br/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2

- InChIKey: JTRQKQGKIYROIO-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C([H])=C([H])C2C([H])=C([H])C([H])([H])C=21

計算された属性

- せいみつぶんしりょう: 193.97311

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 151

- トポロジー分子極性表面積: 0

じっけんとくせい

- 密度みつど: 1.453 g/mL at 25 °C

- ふってん: 257.0±29.0 ºC (760 Torr),

- フラッシュポイント: 華氏温度:>230°f

摂氏度:>110°c - 屈折率: n20/D 1.610

- ようかいど: ほとんど溶けない(0.014 g/l)(25ºC)、

- PSA: 0

7-Bromo-1H-indene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B686858-50mg |

7-Bromo-1H-indene |

16657-07-1 | 50mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM250142-5g |

7-Bromo-1H-indene |

16657-07-1 | 95+% | 5g |

$138 | 2021-06-16 | |

| Enamine | EN300-318144-0.1g |

7-bromo-1H-indene |

16657-07-1 | 91% | 0.1g |

$19.0 | 2023-09-05 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 729728-1G |

7-Bromo-1H-indene |

16657-07-1 | 1G |

¥1123.01 | 2022-02-24 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MA602-5g |

7-Bromo-1H-indene |

16657-07-1 | 98% | 5g |

928.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MA602-200mg |

7-Bromo-1H-indene |

16657-07-1 | 98% | 200mg |

79.0CNY | 2021-07-10 | |

| Chemenu | CM250142-5g |

7-Bromo-1H-indene |

16657-07-1 | 95%+ | 5g |

$*** | 2023-03-30 | |

| Chemenu | CM250142-25g |

7-Bromo-1H-indene |

16657-07-1 | 95%+ | 25g |

$*** | 2023-03-30 | |

| Enamine | EN300-318144-1g |

7-bromo-1H-indene |

16657-07-1 | 91% | 1g |

$30.0 | 2023-09-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023212-25g |

7-Bromo-1H-indene |

16657-07-1 | 98% | 25g |

¥3048.00 | 2023-11-21 |

7-Bromo-1H-indene 関連文献

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

16657-07-1 (7-Bromo-1H-indene) 関連製品

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16657-07-1)7-Bromo-1H-indene

清らかである:99%/99%/99%

はかる:10g/25g/100g

価格 ($):158.0/345.0/1096.0